molecular formula C12H22BF3O2 B3030461 Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate CAS No. 909698-11-9

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate

Cat. No.: B3030461
CAS No.: 909698-11-9
M. Wt: 266.11
InChI Key: DAYNCGMXRPDCQV-UHFFFAOYSA-N
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Description

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is a useful research compound. Its molecular formula is C12H22BF3O2 and its molecular weight is 266.11. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been used as a (trifluoromethyl)cyclopropyl donor in the preparation of TRPV1 receptor antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of these antagonists.

Cellular Effects

Given its use in the synthesis of TRPV1 receptor antagonists , it may influence cell function by modulating the activity of these receptors.

Molecular Mechanism

It is known to participate in palladium-catalyzed Suzuki coupling reactions , suggesting that it may interact with biomolecules through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate can be synthesized through a palladium-catalyzed Suzuki coupling reaction. This method involves the reaction of a trifluoromethylcyclopropyl halide with dibutylboronic acid in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and provides good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronate and an electrophilic partner, such as an aryl or vinyl halide .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically aryl or vinyl derivatives of the trifluoromethylcyclopropyl group, which can be further functionalized for various applications .

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl (cyclopropyl)boronate
  • Dibutyl (2-methylcyclopropyl)boronate
  • Dibutyl (2-(difluoromethyl)cyclopropyl)boronate

Uniqueness

Dibutyl (2-(trifluoromethyl)cyclopropyl)boronate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of bioactive molecules with enhanced potency and selectivity .

Properties

IUPAC Name

dibutoxy-[2-(trifluoromethyl)cyclopropyl]borane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BF3O2/c1-3-5-7-17-13(18-8-6-4-2)11-9-10(11)12(14,15)16/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYNCGMXRPDCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1C(F)(F)F)(OCCCC)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679064
Record name Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909698-11-9
Record name Dibutyl [2-(trifluoromethyl)cyclopropyl]boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dibutyl [2-(trifluoromethyl)cyclopropyl]boronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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